Phytolaccoside E

Catalog No.
S1550933
CAS No.
65497-07-6
M.F
C42H66O16
M. Wt
827 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phytolaccoside E

CAS Number

65497-07-6

Product Name

Phytolaccoside E

IUPAC Name

10-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C42H66O16

Molecular Weight

827 g/mol

InChI

InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)56-24-18-55-33(30(49)28(24)47)58-34-31(50)29(48)27(46)23(17-43)57-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)

InChI Key

YRHWKFMGEDDGIJ-UHFFFAOYSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6COC(C(C6O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC

Synonyms

Phytolaccasaponin E; Phytolaccoside E

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6COC(C(C6O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC

Phytolaccoside E is a naturally occurring compound found in plants belonging to the Phytolaccaceae family, most notably in the Pokeweed (Phytolacca americana) []. Research into its potential applications is ongoing, but here are some areas where it shows promise:

Antimicrobial Activity:

Studies have investigated the potential of Phytolaccoside E as an antimicrobial agent. One study demonstrated its effectiveness against various fungal strains, suggesting its use in developing antifungal treatments [].

Anti-inflammatory Properties:

Research suggests Phytolaccoside E may possess anti-inflammatory properties. A study observed its ability to reduce inflammation in certain cell lines, warranting further investigation for its potential role in treating inflammatory conditions [].

Phytolaccoside E is a triterpenoid saponin predominantly found in the pokeweed species, particularly Phytolacca americana and Phytolacca acinosa. It is characterized by its complex structure, which includes a sugar moiety attached to a triterpenoid backbone. The molecular formula of Phytolaccoside E is C42H66O16C_{42}H_{66}O_{16} and it is recognized for its potential biological activities and interactions within biological systems .

Typical of saponins, including:

  • Hydrolysis: The glycosidic bond can be hydrolyzed, leading to the release of the aglycone and sugar components.
  • Reduction: This involves the addition of hydrogen or removal of oxygen, affecting the compound's functional groups.
  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which can modify its biological activity .

Phytolaccoside E exhibits a range of biological activities:

  • Antiviral Properties: Studies have indicated that it may enhance the infectivity of certain viruses by activating cellular pathways .
  • Toxicity: As a saponin, it can act as an irritant and has been associated with toxic effects when ingested in significant amounts .
  • Effects on Absorption: Research shows that phytolaccosides can influence the absorption of other compounds, such as heparin, enhancing their bioavailability in vitro and in vivo .

Synthesis methods for Phytolaccoside E typically involve extraction from natural sources or semi-synthetic modifications. Common approaches include:

  • Extraction from Plant Material: Utilizing solvents like methanol or ethanol to isolate the compound from pokeweed berries.
  • Chemical Synthesis: While not extensively documented for Phytolaccoside E specifically, triterpenoid saponins can often be synthesized through multi-step organic reactions involving starting materials like oleanolic acid .

Phytolaccoside E has several applications:

  • Pharmaceuticals: Due to its antiviral properties, it may be explored as a potential therapeutic agent.
  • Toxicology Studies: Its toxic nature makes it relevant in studies concerning plant poisonings and saponin toxicity.
  • Nutraceuticals: Investigations into its health benefits could lead to applications in dietary supplements .

Research has highlighted various interactions involving Phytolaccoside E:

  • Biomolecule Interactions: It interacts with proteins and lipids, influencing metabolic pathways related to lipid transport and metabolism .
  • Synergistic Effects: There are indications that it may enhance the effects of other compounds when co-administered, particularly in absorption studies .

Several compounds share structural similarities with Phytolaccoside E. These include:

Compound NameStructure TypeUnique Properties
Phytolaccoside ATriterpenoid SaponinExhibits different toxicity profiles
Phytolaccoside BTriterpenoid SaponinKnown for stronger antiviral activity
Phytolaccoside FTriterpenoid SaponinDistinct sugar composition affecting solubility

Phytolaccoside E is unique due to its specific biological activities and interactions compared to these similar compounds. Its distinct structural features may contribute to its unique pharmacological properties and potential applications in medicine .

Molecular Formula and Structural Composition (C42H66O16)

Phytolaccoside E is a complex triterpenoid saponin with the molecular formula C42H66O16 and a molecular weight of 827.0 grams per mole [1] [2]. This compound represents a sophisticated glycosidic structure consisting of a triterpene aglycone backbone covalently linked to oligosaccharide moieties [2]. The molecular composition includes 42 carbon atoms, 66 hydrogen atoms, and 16 oxygen atoms, reflecting the compound's substantial structural complexity [1] [5].

The structural architecture of Phytolaccoside E encompasses a pentacyclic triterpene core derived from jaligonic acid, which undergoes glycosylation to form the complete saponin structure [12] [24]. The compound features a disaccharide sugar chain composed of two monosaccharide units: D-xylose and D-glucose, which are attached to the aglycone through specific glycosidic linkages [4] [12]. The presence of multiple hydroxyl groups, carboxylic acid functionalities, and methyl ester groups contributes to the compound's distinctive physicochemical properties [2] [3].

Structural ComponentDescriptionMolecular Contribution
Triterpene AglyconeJaligonic acid derivativeC31H48O6 core structure
Xylose UnitD-Xylose monosaccharideC5H10O5
Glucose UnitD-Glucose monosaccharideC6H12O6
Methyl Ester GroupCarboxylate methylation-COOCH3
Hydroxyl GroupsMultiple OH functionalitiesVarious positions

The structural composition reveals Phytolaccoside E as 3-O-[(β-D-glucopyranosyl-(1→4)-O-β-D-xylopyranosyl)]-jaligonic acid 30-methyl ester, where the sugar chain is specifically attached at the C-3 position of the aglycone [12] [24]. This specific glycosylation pattern distinguishes Phytolaccoside E from other related triterpene saponins within the Phytolacca genus [13] [14].

Stereochemistry and Spatial Configuration

The stereochemical complexity of Phytolaccoside E arises from multiple chiral centers distributed throughout both the aglycone and sugar components [4]. The triterpene backbone contains numerous asymmetric carbon atoms that define the three-dimensional spatial arrangement of the molecule [26] [29]. The pentacyclic structure adopts a characteristic chair-chair-chair-chair-chair conformation typical of oleanane-type triterpenoids [29] [34].

The sugar moieties exhibit specific anomeric configurations that are crucial for biological activity [4] [31]. The D-xylose unit maintains a β-anomeric configuration at the C-1 position, while the D-glucose residue also adopts a β-configuration [12] [24]. These specific stereochemical arrangements influence the compound's interaction with biological membranes and receptor systems [28] [31].

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating frame nuclear Overhauser Effect Spectroscopy (ROESY) experiments have been employed to determine the relative stereochemistry of the aglycone portion [4] [10]. The spatial relationships between different parts of the molecule reveal that the sugar chain extends away from the hydrophobic triterpene core, creating an amphiphilic molecular architecture characteristic of saponins [28] [31].

Stereochemical FeatureConfigurationStructural Impact
Aglycone BackboneMultiple R/S centersDefines 3D shape
Xylose Anomeric Centerβ-ConfigurationSugar orientation
Glucose Anomeric Centerβ-ConfigurationGlycosidic linkage
Hydroxyl GroupsAxial/EquatorialHydrogen bonding potential

Physicochemical Properties

Phytolaccoside E exhibits distinctive physicochemical properties that reflect its dual hydrophilic-hydrophobic nature [2] [7]. The compound demonstrates a melting point range of 257-258°C, indicating substantial intermolecular interactions and structural stability [3]. The presence of multiple hydroxyl groups and the sugar chain confers hydrophilic character, while the triterpene aglycone provides hydrophobic properties [2] [28].

Solubility characteristics of Phytolaccoside E reflect its saponin nature, with limited water solubility due to the large hydrophobic aglycone core [2]. The compound shows improved solubility in polar organic solvents and demonstrates surface-active properties typical of triterpene saponins [28] [31]. These amphiphilic properties contribute to the compound's ability to interact with biological membranes and form complexes with cholesterol and other sterols [28].

The molecular structure influences the compound's stability under various conditions [3] [10]. Phytolaccoside E shows resistance to basic hydrolysis but can undergo acid-catalyzed hydrolysis of the glycosidic bonds under harsh conditions [4] [10]. The methyl ester functionality at position 30 represents a site of potential chemical modification and contributes to the compound's lipophilic character [12] [24].

PropertyValue/CharacteristicSignificance
Melting Point257-258°CHigh thermal stability
Water SolubilityLimitedAmphiphilic nature
Molecular Weight827.0 g/molLarge molecular size
Surface ActivityPresentMembrane interaction
Chemical StabilitypH dependentGlycosidic bond sensitivity

Structural Elucidation Methods

The complete structural characterization of Phytolaccoside E requires multiple complementary analytical techniques [10] [11]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary method for structure elucidation, providing detailed information about the molecular framework and connectivity [10] [35]. One-dimensional proton NMR (1H NMR) spectroscopy reveals characteristic signals for anomeric protons of the sugar units, typically appearing in the range of 4.4-5.2 parts per million [4] [35].

Carbon-13 NMR (13C NMR) spectroscopy provides essential information about the carbon skeleton, including the identification of carbonyl carbons, anomeric carbons, and quaternary centers [35] [36]. The 13C NMR spectrum of Phytolaccoside E displays characteristic signals for the triterpene aglycone carbons and the distinct carbon resonances of the attached sugar moieties [4] [35].

Two-dimensional NMR techniques play crucial roles in establishing connectivity and stereochemistry [10] [35]. Correlation Spectroscopy (COSY) experiments identify proton-proton coupling relationships, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy establishes long-range carbon-proton correlations essential for determining glycosidic linkages [4] [37]. Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) provide additional structural information [10] [11].

Mass spectrometry complements NMR analysis by providing accurate molecular weight determination and fragmentation patterns [18] [20]. High-resolution mass spectrometry confirms the molecular formula C42H66O16 and enables the identification of characteristic fragment ions resulting from the loss of sugar units [1] [18]. Electrospray ionization mass spectrometry (ESI-MS) typically shows molecular ion peaks at m/z values corresponding to various adduct forms [5] [18].

Analytical MethodInformation ProvidedKey Applications
1H NMRProton environmentsAnomeric assignments
13C NMRCarbon frameworkStructural backbone
2D COSYProton connectivitySpin system identification
HMBCLong-range correlationsGlycosidic linkages
ROESYSpatial relationshipsStereochemistry
HR-MSAccurate massMolecular formula

Relationship to Jaligonic Acid Derivatives and Phytolaccagenin

Phytolaccoside E belongs to a structurally related family of triterpene saponins derived from jaligonic acid and phytolaccagenin aglycones [12] [15]. Jaligonic acid serves as the fundamental aglycone structure for numerous saponins found in Phytolacca species, including Phytolaccoside E, which represents the 30-methyl ester derivative with specific glycosylation at the C-3 position [12] [24]. This structural relationship places Phytolaccoside E within a broader chemical classification of oleanane-type triterpene derivatives [26] [27].

The biosynthetic relationship between Phytolaccoside E and phytolaccagenin reflects the metabolic pathways operating within Phytolacca plants [14] [15]. Phytolaccagenin represents another important aglycone structure that shares the fundamental pentacyclic triterpene backbone but differs in specific functional group arrangements and oxidation patterns [14] [17]. Both aglycones undergo enzymatic glycosylation processes that result in the formation of various saponin derivatives with distinct sugar chain compositions [14] [15].

Comparative structural analysis reveals that Phytolaccoside E and related compounds differ primarily in their glycosylation patterns and the degree of hydroxylation at specific positions [12] [13]. The presence of the disaccharide chain composed of xylose and glucose units distinguishes Phytolaccoside E from other jaligonic acid derivatives that may contain different sugar combinations or monosaccharide units [12] [24]. These structural variations influence the physicochemical properties and biological activities of the individual compounds [13] [28].

The structural diversity within the jaligonic acid derivative family includes compounds such as esculentoside series, phytolaccoside variants, and other related saponins [12] [14]. Each member of this family maintains the core triterpene structure while exhibiting unique combinations of hydroxylation patterns, methylation states, and glycosidic attachments [15] [24]. This structural relationship provides insights into the biosynthetic pathways and evolutionary relationships among triterpene saponins in the Phytolaccaceae family [12] [15].

CompoundAglycone TypeSugar ChainStructural Relationship
Phytolaccoside EJaligonic acid methyl esterGlc(1→4)XylC-3 glycosylation
Esculentoside GJaligonic acid methyl esterGlc(1→4)Xyl + GlcAdditional glycosylation
Phytolaccoside BJaligonic acid methyl esterXylMonosaccharide variant
PhytolaccageninHydroxylated derivativeVariableAglycone precursor

IUPAC Nomenclature and Chemical Identity

The systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for Phytolaccoside E provides a comprehensive chemical identity that precisely describes the molecular structure [2] [16]. The complete IUPAC name is 10-[(3,4-dihydroxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl)oxy]-11-hydroxy-9-(hydroxymethyl)-2-(methoxycarbonyl)-2,6a,6b,9,12a-pentamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid [2].

This systematic nomenclature reflects the complex structural features of the molecule, including the pentacyclic picene-derived framework, multiple hydroxyl group substitutions, and the attached disaccharide moiety [2] [16]. The nomenclature specifically identifies the positions of hydroxyl groups, the methoxycarbonyl functionality, and the glycosidic attachments according to IUPAC conventions for complex natural products [16]. The Chemical Abstracts Service (CAS) registry number 65497-07-6 provides an additional unique identifier for the compound [2].

Alternative nomenclature systems recognize Phytolaccoside E by several synonymous names, including esculentoside A, reflecting its occurrence in multiple Phytolacca species [1] [3]. The compound is also known by its systematic biochemical designation as 3-O-β-D-glucopyranosyl-(1→4)-β-D-xylopyranosyl-jaligonic acid 30-methyl ester, which emphasizes the specific glycosidic linkages and aglycone structure [12] [24].

The InChI (International Chemical Identifier) key YRHWKFMGEDDGIJ-UHFFFAOYSA-N provides a standardized representation of the molecular structure for database searches and computational applications [2] [5]. This identifier enables unambiguous chemical identification across different scientific databases and literature sources [5] [16]. The Simplified Molecular Input Line Entry System (SMILES) notation further facilitates computational analysis and chemical informatics applications [5].

Nomenclature TypeIdentifierApplication
IUPAC Name10-[(3,4-dihydroxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl)oxy]-11-hydroxy-9-(hydroxymethyl)-2-(methoxycarbonyl)-2,6a,6b,9,12a-pentamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acidSystematic identification
CAS Number65497-07-6Registry identification
Common NamePhytolaccoside ELiterature reference
InChI KeyYRHWKFMGEDDGIJ-UHFFFAOYSA-NDatabase searches
Alternative NameEsculentoside ASynonymous designation

Physical Description

Solid

XLogP3

0.8

Melting Point

257-258°C

Dates

Modify: 2024-04-14

Explore Compound Types